methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate
Overview
Description
Preparation Methods
The synthesis of methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate involves several steps. One common method includes the bromination of a pyrazole derivative followed by nitration and esterification reactions. The reaction conditions typically involve the use of bromine and nitric acid for bromination and nitration, respectively. The final esterification step is carried out using methanol in the presence of an acid catalyst .
Chemical Reactions Analysis
Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Methyl 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetate can be compared with other similar compounds such as:
Methyl 2-(3,5-dichloro-4-nitro-1H-pyrazol-1-yl)acetate: This compound has chlorine atoms instead of bromine, which affects its reactivity and binding properties.
Methyl 2-(3,5-dibromo-4-amino-1H-pyrazol-1-yl)acetate: The amino group in place of the nitro group changes the compound’s electronic properties and reactivity.
Methyl 2-(3,5-dibromo-4-hydroxy-1H-pyrazol-1-yl)acetate: The hydroxy group introduces different hydrogen bonding capabilities, influencing the compound’s interactions .
Properties
IUPAC Name |
methyl 2-(3,5-dibromo-4-nitropyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N3O4/c1-15-3(12)2-10-6(8)4(11(13)14)5(7)9-10/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAGTNWHWKOQGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=C(C(=N1)Br)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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